molecular formula C17H25N7O4 B1141931 (S)-1-((S)-2-Amino-5-guanidinopentanoyl)-N-(4-nitrophenyl)pyrrolidine-2-carboxamide CAS No. 112898-06-3

(S)-1-((S)-2-Amino-5-guanidinopentanoyl)-N-(4-nitrophenyl)pyrrolidine-2-carboxamide

Cat. No.: B1141931
CAS No.: 112898-06-3
M. Wt: 391.42
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-1-((S)-2-Amino-5-guanidinopentanoyl)-N-(4-nitrophenyl)pyrrolidine-2-carboxamide is a useful research compound. Its molecular formula is C17H25N7O4 and its molecular weight is 391.42. The purity is usually 95%.
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Mechanism of Action

Target of Action

L-Arginyl-L-proline 4-nitroanilide, also known as H-L-Arg-Pro-pNA or (S)-1-((S)-2-Amino-5-guanidinopentanoyl)-N-(4-nitrophenyl)pyrrolidine-2-carboxamide, is primarily targeted towards proteolytic enzymes such as trypsin . These enzymes play a crucial role in protein digestion and regulation of key physiological processes.

Mode of Action

The compound acts as a chromogenic substrate for these enzymes . Upon interaction with the target enzymes, the bond between the arginine and the p-nitroaniline moieties in the compound is hydrolyzed . This hydrolysis releases the chromophore p-nitroaniline, which can be detected by colorimetric analysis .

Biochemical Pathways

The hydrolysis of L-Arginyl-L-proline 4-nitroanilide by proteolytic enzymes is a part of the broader protein digestion pathway. The release of p-nitroaniline can be used to measure the activity of these enzymes, providing insights into the functioning of this pathway .

Pharmacokinetics

The compound’s solubility in acetone and water suggests that it may have good bioavailability .

Result of Action

The primary result of the compound’s action is the release of the chromophore p-nitroaniline upon hydrolysis . This can be used as a marker for the activity of proteolytic enzymes, aiding in the study of protein digestion and other physiological processes regulated by these enzymes.

Action Environment

The action of L-Arginyl-L-proline 4-nitroanilide is influenced by environmental factors such as temperature and pH, which can affect enzyme activity and stability. The compound is typically stored at -20°C to maintain its stability .

Properties

IUPAC Name

(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]-N-(4-nitrophenyl)pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N7O4/c18-13(3-1-9-21-17(19)20)16(26)23-10-2-4-14(23)15(25)22-11-5-7-12(8-6-11)24(27)28/h5-8,13-14H,1-4,9-10,18H2,(H,22,25)(H4,19,20,21)/t13-,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUMFVSMNETWFNX-KBPBESRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C(CCCN=C(N)N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CCCN=C(N)N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N7O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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